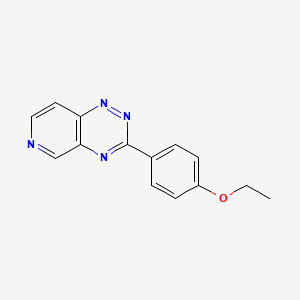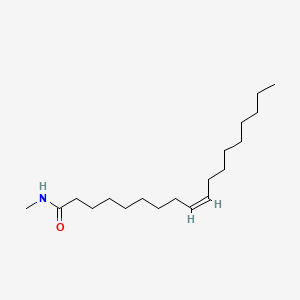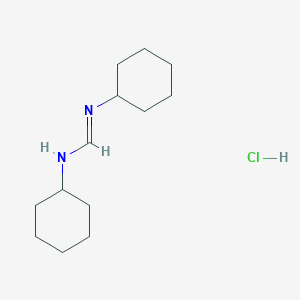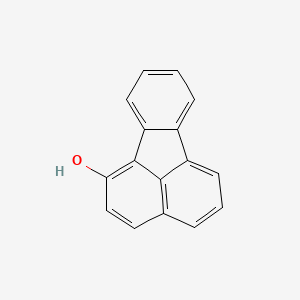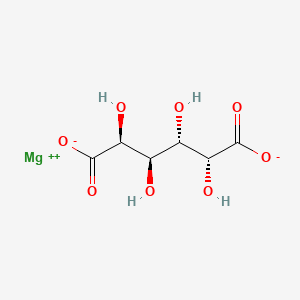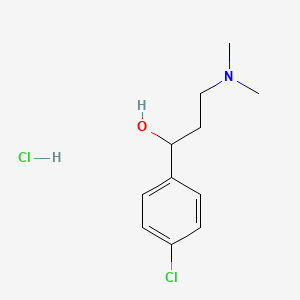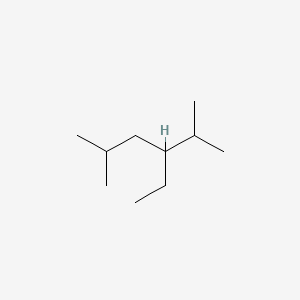
3-Ethyl-2,5-dimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2,5-dimethylhexane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon consisting of a hexane backbone with ethyl and methyl groups attached at specific positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,5-dimethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable hexane derivative with ethyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification steps. The process ensures the desired branching and purity of the final product .
化学反応の分析
Types of Reactions
3-Ethyl-2,5-dimethylhexane can undergo various chemical reactions, including:
Substitution: Halogenation is a common substitution reaction where halogens, such as chlorine or bromine, replace hydrogen atoms in the alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes with reduced functional groups
Substitution: Haloalkanes (e.g., chloroalkanes, bromoalkanes)
科学的研究の応用
作用機序
As an alkane, 3-Ethyl-2,5-dimethylhexane does not exhibit specific biological activity or a mechanism of action. Its primary interactions are through van der Waals forces, which are characteristic of non-polar hydrocarbons. The compound’s stability and inertness make it a useful reference material in various chemical analyses .
類似化合物との比較
Similar Compounds
- 2,3-Dimethylhexane
- 2,5-Dimethylhexane
- 3-Ethylhexane
- 2,3-Dimethyloctane
- 3-Ethyl-2-methylhexane
Uniqueness
3-Ethyl-2,5-dimethylhexane is unique due to its specific branching pattern, which influences its physical and chemical properties. The presence of both ethyl and methyl groups at distinct positions on the hexane backbone differentiates it from other similar alkanes. This unique structure can affect its boiling point, melting point, and reactivity compared to other branched alkanes .
特性
CAS番号 |
52897-04-8 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC名 |
3-ethyl-2,5-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-10(9(4)5)7-8(2)3/h8-10H,6-7H2,1-5H3 |
InChIキー |
UJEUVDLASLOZIV-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



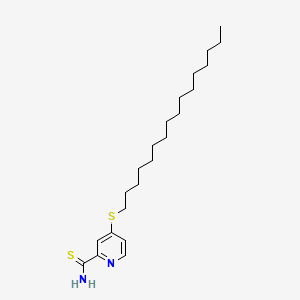
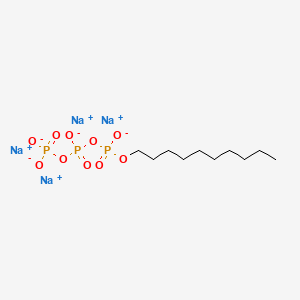
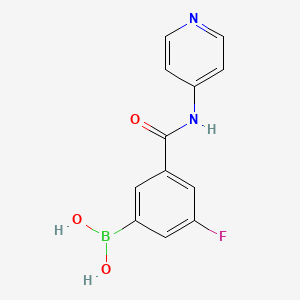

![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide](/img/structure/B12647712.png)
